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Get Quote

Aspect Details

Drug Name Lerociclib (also known as GB491, G1T38) [1] [2]

Drug Class Oral, highly selective CDK4/6 inhibitor [1] [3]

Status Registered in China (May 2025) for HR+/HER2− advanced breast cancer [4] [5]

Recommended
Dosage

150 mg, twice daily, continuously [1] [6]

Mechanism of
Action

Inhibits CDK4/cyclin D1 (IC50: 1 nM) and CDK6/cyclin D3 (IC50: 2 nM), leading
to G1 cell cycle arrest [1] [3] [2]

| Key Efficacy (vs. Placebo) | - Median PFS: 11.07 months vs. 5.49 months (HR: 0.451) [1] [3]

Objective Response Rate (ORR): 23.4% vs. 8.7% [3] |

Mechanism of Action & Experimental Workflow

Lerociclib works by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key

regulators of the cell cycle. The following diagram illustrates its mechanism and the foundational

experimental workflow used for validation.
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Preclinical Experimental Workflow
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3. Clinical Trials (LEONARDA-1)
- Phase III, Randomized, Double-blind

- Lerociclib + Fulvestrant vs. Placebo + Fulvestrant
- PFS as primary endpoint
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Diagram summarizing Lerociclib's mechanism and key validation experiments.

The preclinical data showed that lerociclib caused significant, durable, and dose-dependent inhibition of

tumor growth in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer [1] [3].
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Detailed Clinical Trial Methodology (LEONARDA-1)

For professionals, the detailed design and methodology of the key phase III trial are critical. The

LEONARDA-1 study was a randomized, double-blind, placebo-controlled phase III trial [1] [3].

Patient Population: 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who

had relapsed or progressed on prior endocrine therapy. All patients had demonstrated resistance to
prior endocrine therapy [1] [3].

Study Arms: Patients were randomized in a 1:1 ratio to receive either:
Intervention: Lerociclib (150 mg twice daily) plus Fulvestrant (500 mg)

Control: Placebo plus Fulvestrant (500 mg) [1] [3]
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1] [3].

Key Secondary Endpoints: PFS assessed by Blinded Independent Central Review (BICR),
Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical

Benefit Rate (CBR), Overall Survival (OS), safety and tolerability, and pharmacokinetic profile [1] [3].
Statistical Analysis: The study was designed to test the superiority of the lerociclib arm over the

placebo arm for the primary endpoint of PFS [1].

Safety and Tolerability Profile

A key differentiator for lerociclib in clinical trials has been its promising safety and tolerability profile,

which supports continuous dosing without the need for a "drug holiday" [6].

Hematologic Toxicity: In a phase I/II study, at the 150 mg twice-daily dose, grade 3 neutropenia was
reported in 30% of patients and grade 4 neutropenia in 5%. This is notably lower than the rates of

high-grade neutropenia often associated with other CDK4/6 inhibitors [6].
Gastrointestinal (GI) Toxicity: Lerociclib has demonstrated low rates of GI toxicity. In the same

study, no grade 3 or higher vomiting, diarrhea, or nausea were reported at the 150 mg twice-daily
dose [1] [6].

Other Toxicities: The drug also showed low rates of other side effects common to its class, such as
fatigue, stomatitis, and alopecia [1] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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